molecular formula C19H37N3O2 B15259644 tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B15259644
M. Wt: 339.5 g/mol
InChI Key: VRXKVUWWKQLOQW-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a diazepane ring. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H37N3O2

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C19H37N3O2/c1-16(2)15-19(7-9-20-10-8-19)22-12-6-11-21(13-14-22)17(23)24-18(3,4)5/h16,20H,6-15H2,1-5H3

InChI Key

VRXKVUWWKQLOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCNCC1)N2CCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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